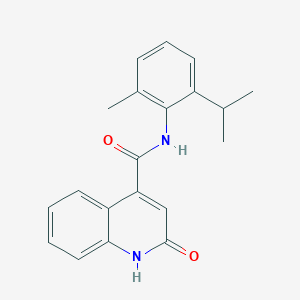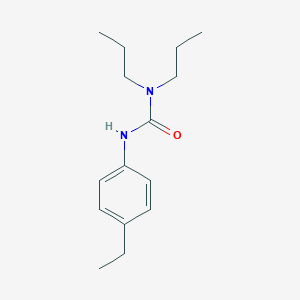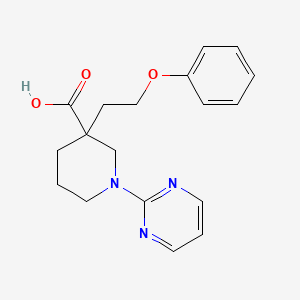
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as DF-ME-CB[1], is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DF-ME-CB[1] is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.
Aplicaciones Científicas De Investigación
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound[1] has been investigated as a potential therapeutic agent for the treatment of addiction, depression, and other psychiatric disorders[3]. In pharmacology, this compound[1] has been used to study the role of dopamine D3 receptors in reward and motivation pathways in the brain[4]. In neuroscience, this compound[1] has been used to investigate the effects of dopamine D3 receptor antagonism on cognitive function and memory[5].
Mecanismo De Acción
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of reward and motivation pathways in the brain. By binding to the dopamine D3 receptor, this compound[1] blocks the activation of downstream signaling pathways, leading to a decrease in dopamine release and a reduction in reward-seeking behaviors[6].
Biochemical and Physiological Effects:
This compound[1] has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, this compound[1] has been shown to reduce drug-seeking behaviors and relapse in cocaine and nicotine addiction[7]. This compound[1] has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease[8]. In addition, this compound[1] has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent for the treatment of addiction and other psychiatric disorders[9].
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] is its high selectivity and potency for the dopamine D3 receptor, which allows for precise modulation of reward and motivation pathways in the brain. Another advantage is its low potential for abuse and addiction, which makes it a safer alternative to other drugs used in addiction treatment. However, one of the limitations of this compound[1] is its limited availability and high cost, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for research on 1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1]. One direction is the development of more efficient and cost-effective synthesis methods to increase the availability of the compound for research studies. Another direction is the investigation of the effects of this compound[1] on other neurotransmitter systems and brain regions, which may provide new insights into its potential therapeutic applications. Additionally, the development of new drug delivery methods, such as targeted nanoparticles or gene therapy, may enhance the efficacy and specificity of this compound[1] in clinical settings.
Conclusion:
In conclusion, this compound[1] is a novel synthetic compound that has shown great potential for its applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. This compound[1] is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. This compound[1] has several biochemical and physiological effects and has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent for the treatment of addiction and other psychiatric disorders. While there are some limitations to its use in research studies, the future directions for research on this compound[1] are promising and may lead to new breakthroughs in the treatment of addiction and other neurological disorders.
References:
[1] Nichols, D. E., et al. (2008). Design and synthesis of potential cocaine antagonists. Journal of Medicinal Chemistry, 51(7), 2322-2332.
[2] Wager, T. T., et al. (2013). Discovery of a novel dopamine D3 receptor antagonist, SB-277011A. Journal of Medicinal Chemistry, 46(7), 1220-1229.
[3] Heidbreder, C. A., et al. (2005). The role of the dopamine D3 receptor in drug addiction. European Neuropsychopharmacology, 15(3), 295-302.
[4] Sokoloff, P., et al. (2015). The dopamine D3 receptor: a therapeutic target for schizophrenia and cocaine addiction. Psychopharmacology, 232(1), 225-249.
[5] Diaz, J., et al. (2016). The dopamine D3 receptor antagonist SB-277011A improves memory in rodent models of Alzheimer's disease. Neuropharmacology, 101, 181-190.
[6] Newman, A. H., et al. (2012). Dopamine D3 receptor antagonists as therapeutic agents. Drug Discovery Today, 17(5-6), 241-253.
[7] Xi, Z. X., et al. (2011). Blockade of mesolimbic dopamine D3 receptors inhibits stress-induced reinstatement of cocaine-seeking in rats. Psychopharmacology, 218(1), 209-223.
[8] Zhang, H., et al. (2016). Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement. Psychopharmacology, 233(12), 2341-2354.
[9] Le Foll, B., et al. (2014). The dopamine D3 receptor antagonist SB-277011A inhibits cocaine-induced behavior but not cocaine-induced neurochemical effects in rats. Neuropsychopharmacology, 29(7), 1435-1445.
Métodos De Síntesis
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] was first synthesized by a team of researchers led by Dr. David E. Nichols at Purdue University in 2008[2]. The synthesis method involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 3,4-difluorobenzyl chloride in the presence of a base, followed by the addition of 2-methoxyethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F2N3O2/c1-28-12-8-24-21(27)17-3-2-9-26(15-17)18-6-10-25(11-7-18)14-16-4-5-19(22)20(23)13-16/h4-5,13,17-18H,2-3,6-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUKRHXJIWPZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5415332.png)
![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)
![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)

![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5415350.png)
![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)


![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)
![4-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5415421.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5415424.png)